![molecular formula C55H88N14O15S2 B122820 JB-1 peptide CAS No. 147819-32-7](/img/structure/B122820.png)
JB-1 peptide
Overview
Description
The JB-1 peptide is a bioactive peptide that has been studied for its potential therapeutic applications . It is a peptide analog of IGF-I .
Synthesis Analysis
Peptides like JB-1 are typically produced by the cellular ribosomal machinery or by non-ribosomal enzymes . They can be arranged as linear chains or cycles, and include post-translational modifications, unusual amino acids, and stabilizing motifs . The synthesis of peptides involves a multi-step process, including pharmacophore analysis, chemical synthesis, molecule library preparation, and screening .Chemical Reactions Analysis
Peptides are biopolymers, typically consisting of 2–50 amino acids . They are arranged as linear chains or cycles, and include post-translational modifications, unusual amino acids, and stabilizing motifs . Their structure and molecular size render them a unique chemical space, between small molecules and larger proteins .Scientific Research Applications
- The IGF-I peptide analog JB-1 has demonstrated the ability to inhibit the autophosphorylation of the IGF-I receptor by IGF-I itself. This inhibition affects cellular signaling pathways and may have implications for abnormal cell growth .
- JB-1 has been investigated for its effects on various cell types, including prostate carcinoma cells and SV40-transformed cells. It shows promise as a potential treatment for abnormal cell proliferation, making it relevant in cancer research .
- Peptide microarrays, including JB-1, have been used for serologic medical diagnosis. While JB-1 specifically hasn’t been highlighted in this context, peptide microarrays play a crucial role in detecting autoantibodies and infectious diseases, including COVID-19 .
- In a study, continuous ingestion of Lacticaseibacillus rhamnosus JB-1 (JB-1 bacteria) was evaluated for its impact on brain metabolites and behavior during chronic stress. Magnetic resonance spectroscopy (MRS) revealed changes in metabolite levels, suggesting potential neuroprotective effects .
- JB-1’s impact on brain health extends beyond stress response. Researchers have explored its potential neuroprotective properties and effects on cognitive function. Further investigations are needed to fully understand its mechanisms .
- Given JB-1’s probiotic nature, it may influence the gut-brain axis. Research has linked gut microbiota to mental health, and JB-1’s effects on gut health could indirectly impact brain function and emotional well-being .
Inhibition of IGF-I Receptor Autophosphorylation
Anticancer Properties
Autoimmunity and Infectious Diseases
Brain Metabolites and Stress Response
Neuroprotection and Cognitive Function
Gut-Brain Axis and Mental Health
Mechanism of Action
Target of Action
The primary target of the JB-1 peptide, an IGF-1 analog, is the Insulin-like Growth Factor 1 (IGF-1) receptor . This receptor plays a crucial role in cell growth and development. The JB-1 peptide inhibits the autophosphorylation of the IGF-1 receptor, thereby modulating its activity .
Mode of Action
The JB-1 peptide interacts with the IGF-1 receptor, inhibiting its autophosphorylation . This interaction disrupts the normal signaling pathway of the receptor, leading to changes in cell growth and development. Furthermore, the JB-1 peptide is found in the membrane vesicles (MV) of Lacticaseibacillus rhamnosus JB-1, which are endocytosed by intestinal epithelial cells . These MV contain lipoteichoic acid (LTA) that activates Toll-like receptor 2 (TLR2) and induces immunoregulatory interleukin-10 expression by dendritic cells .
Biochemical Pathways
The JB-1 peptide affects the IGF-1 receptor signaling pathway, which is involved in various cellular processes including cell growth, development, and metabolism . By inhibiting the autophosphorylation of the IGF-1 receptor, the JB-1 peptide disrupts this pathway, leading to altered cell growth and development . Additionally, the activation of TLR2 by LTA in the MV of Lacticaseibacillus rhamnosus JB-1 influences the immune response, inducing the expression of interleukin-10 by dendritic cells .
Pharmacokinetics
Peptides generally have complex pharmacokinetic profiles due to their size and structural characteristics They can be rapidly degraded by proteases, potentially limiting their bioavailability
Result of Action
The interaction of the JB-1 peptide with the IGF-1 receptor results in the inhibition of cell growth and development . This can potentially be used to treat conditions characterized by abnormal cell growth. Additionally, the activation of TLR2 by LTA in the MV of Lacticaseibacillus rhamnosus JB-1 leads to the induction of interleukin-10 expression by dendritic cells, influencing the immune response . This suggests that the JB-1 peptide may have immunomodulatory effects.
Action Environment
The action of the JB-1 peptide can be influenced by various environmental factors. For instance, the stability and efficacy of the peptide can be affected by factors such as temperature, pH, and the presence of proteases. Additionally, the endocytosis of the MV of Lacticaseibacillus rhamnosus JB-1 by intestinal epithelial cells suggests that the intestinal environment can influence the action of the JB-1 peptide
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDBKYUARDUIEM-KTQAENQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C=O)C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N14O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JB-1 peptide | |
CAS RN |
147819-32-7 | |
Record name | H 1356 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147819327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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